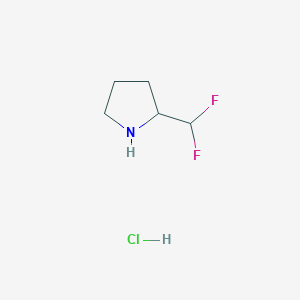

2-(Difluoromethyl)pyrrolidine hydrochloride

Descripción

2-(Difluoromethyl)pyrrolidine hydrochloride (CAS: 1423015-69-3) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₀ClF₂N and a molar mass of 157.59 g/mol . The compound is supplied as a crystalline solid, stable at room temperature, and is primarily used in pharmaceutical research and development. Its structural uniqueness lies in the difluoromethyl group at the 2-position of the pyrrolidine ring, which introduces steric and electronic modifications compared to non-fluorinated analogs. This substitution enhances metabolic stability and bioavailability, as fluorination is known to reduce amine basicity and improve drug-like properties .

Propiedades

IUPAC Name |

2-(difluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIHQUJWAQSJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Common Synthetic Routes

Direct Difluoromethylation of Pyrrolidine Derivatives

One straightforward approach involves the reaction of pyrrolidine or its protected derivatives with difluoromethylation reagents, followed by acidification to form the hydrochloride salt. This method typically proceeds via nucleophilic substitution or radical difluoromethylation steps.

-

- Starting with pyrrolidine or substituted pyrrolidines.

- Reaction with difluoromethylation reagents under controlled conditions.

- Isolation and acidification to yield the hydrochloride salt.

-

- Relatively simple reaction setup.

- Suitable for scale-up with proper reagent handling.

-

- Requires careful control of reaction conditions to avoid side reactions.

- Purity and yield depend on reagent quality and reaction optimization.

This general method is noted in supplier synthesis descriptions but lacks detailed mechanistic or yield data in open literature.

Multi-Step Organometallic and Catalytic Synthesis

More sophisticated and higher-yielding methods involve organometallic intermediates and catalytic processes. These methods are particularly detailed in patent literature and academic research.

Lithiation and Nucleophilic Addition Followed by Reduction

A detailed and industrially relevant method is described in CN104672121A patent for preparing 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride, which can be adapted for difluoromethyl analogs:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| (a) | Reaction of compound (1) with N,O-dimethyl hydroxylamine hydrochloride under base at 20–50 °C | Organic solvent, alkali | Compound (2) |

| (b) | Reaction of 1,4-difluorobenzene with n-butyllithium at -70 to -50 °C, then addition of compound (2) | Low temperature, 1–3 h | Compound (3) |

| (c) | Reflux reaction of compound (3) with compound (7) and titanium tetraethoxide (Ti(OEt)4) | Reflux in organic solvent | Compound (4) |

| (d) | Reduction of compound (4) with sodium borohydride at -50 to -30 °C | Organic solvent | Compound (5) |

| (e) | Alkali treatment of compound (5) at -60 to -30 °C | 0.5–1.5 h | Compound (6) |

| (f) | Acidification of compound (6) with hydrogen chloride in organic solvent | Room temperature | 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride |

-

- Use of n-butyllithium instead of more expensive or hazardous Grignard reagents.

- Replacement of lithium triethylborohydride with sodium borohydride for safer reduction.

- Improved yields: overall yield increased from ~66% to ~90% in key steps.

- Milder reaction conditions and improved operational safety.

-

- Temperature control is critical, especially in lithiation and reduction steps.

- Organic solvents such as THF, ether, and hexane are used.

- Purification typically involves extraction and chromatography.

This route is well-documented for its cost-effectiveness, safety, and scalability.

Comparative Summary of Preparation Methods

| Method Type | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Difluoromethylation | Pyrrolidine or derivatives | Difluoromethylation reagents | Mild to moderate temperature | Variable | Simple, straightforward | Requires optimization, purity issues |

| Iodine/K2CO3 Catalyzed Cycloaddition | Aldehydes, amino acid esters | Iodine, K2CO3 | THF, 80 °C, 7–10 h | Up to 93 | High yield, one-pot synthesis | Not specifically for difluoromethyl derivatives |

| Organolithium and Reduction Route | Difluorobenzene, hydroxylamine derivatives | n-Butyllithium, Ti(OEt)4, NaBH4 | Low temp (-70 to -30 °C), reflux | Up to 90 | High yield, safer reagents, scalable | Multi-step, requires low temp control |

Research Findings and Industrial Relevance

- The organolithium-based method has demonstrated significant improvements in yield and safety over older Grignard-based or lithium triethylborohydride methods.

- The substitution of reagents and optimized temperature profiles contribute to higher purity and better optical activity of the product.

- These methods are suitable for industrial scale-up due to cost reduction and operational safety.

- The hydrochloride salt form is preferred for enhanced solubility and stability, facilitating downstream pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of difluoromethylated pyrrolidine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Difluoromethylated pyrrolidinone derivatives.

Reduction Products: Difluoromethylated pyrrolidine derivatives with various functional groups.

Substitution Products: Substituted difluoromethylated pyrrolidines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

- Anticonvulsant Properties : Research indicates that derivatives of pyrrolidine, including 2-(difluoromethyl)pyrrolidine hydrochloride, exhibit anticonvulsant activity. Studies have shown that compounds sharing structural similarities can effectively target various neurological disorders, including epilepsy .

- Cancer Therapeutics : The compound has been investigated for its potential in developing anticancer agents. For instance, spiro[pyrrolidine-3,3'-oxindoles] synthesized from pyrrolidine derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa, suggesting that this compound may serve as a precursor for similar compounds .

2. Mechanism of Action

- The compound interacts with biological targets through mechanisms involving cytochrome P450 enzymes, influencing various biochemical pathways. This interaction is crucial for understanding its pharmacodynamics and optimizing therapeutic applications.

Biochemical Research Applications

1. Enzyme Interaction Studies

- This compound is utilized in studying enzyme activities and receptor interactions. Its ability to modify biological systems makes it a valuable tool for researchers investigating complex biochemical pathways .

2. Asymmetric Synthesis

- The compound serves as a chiral auxiliary in asymmetric synthesis processes, facilitating the creation of complex organic molecules. Its unique properties allow for selective reactions that are essential in producing enantiomerically pure compounds.

Material Science Applications

The compound is also explored for its potential in material science:

- Polymer Development : Research indicates that pyrrolidine derivatives can be used to synthesize advanced materials with enhanced thermal and chemical resistance, broadening their applicability beyond pharmaceuticals into industrial uses .

Case Studies

Mecanismo De Acción

The mechanism by which 2-(Difluoromethyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of enzyme activity or inhibition of specific biochemical processes.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Electronic Effects :

- The difluoromethyl group (-CF₂H) in the target compound exerts strong electron-withdrawing effects, lowering the pKa of the pyrrolidine nitrogen compared to unsubstituted or methyl-substituted analogs . This property is critical for improving oral bioavailability by reducing protonation in physiological environments.

- In contrast, 2-(2,5-difluorophenyl)pyrrolidine HCl leverages aromatic fluorine atoms, which primarily enhance binding affinity through hydrophobic and electrostatic interactions rather than altering amine basicity .

Steric Considerations: The -CF₂H group introduces moderate steric bulk, intermediate between the smaller -H (unsubstituted pyrrolidine) and the larger -CH₃ (2-methylpyrrolidine). This balance may optimize receptor binding without excessive steric hindrance . 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl features an extended ether-linked substituent, which increases molecular weight and may reduce passive diffusion across biological membranes .

Biological Implications :

- Fluorinated pyrrolidines like the target compound are favored in drug discovery due to fluorine’s ability to block metabolic hotspots (e.g., cytochrome P450 oxidation) .

- 2-Methylpyrrolidine HCl (220) lacks this metabolic protection, making it less suitable for prolonged in vivo applications despite similar steric profiles .

Actividad Biológica

2-(Difluoromethyl)pyrrolidine hydrochloride is a synthetic compound belonging to the pyrrolidine class of nitrogen-containing heterocycles. Its unique structure, characterized by the presence of a difluoromethyl group, enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 169.57 g/mol

- Structure : A five-membered ring with one nitrogen atom and a difluoromethyl group attached.

The difluoromethyl group contributes significantly to the compound's reactivity and interaction with biological targets, enhancing its potential pharmacological properties.

While specific mechanisms of action for this compound have not been extensively documented, studies on similar pyrrolidine derivatives suggest that they may interact with various biological targets, including enzymes and receptors. The difluoromethyl group may enhance binding affinity and selectivity towards these targets.

Pharmacological Effects

Research indicates that compounds with structural similarities to this compound exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Some pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies on related compounds indicate potential antibacterial properties, particularly against ESKAPE pathogens .

- CNS Effects : Pyrrolidine derivatives are often explored for their central nervous system (CNS) effects, including anxiolytic and antidepressant properties.

- Enzyme Inhibition : The compound may function as an enzyme inhibitor, affecting various biochemical pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Type | Notable Biological Activity | Unique Features |

|---|---|---|---|

| 1-(Difluoromethyl)pyrrolidine | Pyrrolidine Derivative | Antimicrobial, CNS effects | Lacks the hydrochloride salt form |

| 2-(Fluoromethyl)pyrrolidine | Pyrrolidine Derivative | Antidepressant properties | Less lipophilic than difluoromethyl variant |

| 3-(Trifluoromethyl)pyrrolidine | Pyrrolidine Derivative | Potential anticancer activity | More polar due to trifluoromethyl group |

This table highlights the unique features of this compound that may enhance its therapeutic potential compared to other derivatives.

In Vitro Studies

In vitro assays have demonstrated that pyrrolidine derivatives can exhibit significant antibacterial activity. For example, compounds tested against ESKAPE pathogens showed low minimum inhibitory concentrations (MICs), indicating effective bactericidal properties at minimal doses .

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of action of this compound. Investigations into its potential as a therapeutic agent in treating bacterial infections or CNS disorders could provide valuable insights into its applicability in clinical settings.

Q & A

Q. What are the key considerations for designing a stereoselective synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride?

- Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions and chiral intermediates. For pyrrolidine derivatives, cyclization via intramolecular nucleophilic substitution is critical. A resolution step using chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) ensures enantiomeric purity . Fluorination steps should employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to minimize racemization. Post-synthesis, confirm stereochemistry via X-ray crystallography or NMR with chiral shift reagents .

Q. How can researchers optimize purification of this compound to achieve >98% purity?

- Methodological Answer : After synthesis, use a combination of solvent recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, eluting with dichloromethane:methanol gradients). For hydrochloride salts, acid-base extraction in aqueous HCl and organic solvents (e.g., ethyl acetate) improves yield. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and mass spectrometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the pyrrolidine ring and difluoromethyl group (e.g., H: δ 3.2–3.5 ppm for N-CH; F NMR for -CFH at δ -120 to -125 ppm).

- FT-IR : Peaks at 1100–1200 cm (C-F stretching) and 2500–2700 cm (NHCl).

- MS : ESI-MS in positive mode to detect [M+H] and isotopic patterns for chlorine .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The electron-withdrawing effect of -CFH increases the compound’s acidity (pKa ~8.5), improving membrane permeability. In kinase inhibitors (e.g., TRK inhibitors), fluorine’s stereoelectronic effects enhance binding affinity to hydrophobic pockets in target proteins. Comparative studies using isosteric CH/CF analogs reveal 3–5-fold potency improvements for fluorinated derivatives .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies in IC values or selectivity profiles may arise from impurities, solvate formation, or assay conditions. Mitigation steps:

- Reproducibility : Use standardized in vitro assays (e.g., FRET-based kinase assays) with controls for pH and DMSO concentration.

- Crystallography : Resolve binding modes via co-crystallization with target proteins (e.g., TRKA).

- Metabolite Screening : LC-MS/MS to rule out off-target effects from metabolic byproducts .

Q. How can computational modeling guide the design of 2-(difluoromethyl)pyrrolidine-based prodrugs?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in active sites (e.g., NTRK1). Focus on fluorine’s van der Waals interactions and hydrogen-bonding with backbone amides.

- MD Simulations : Assess stability of fluorine-protein interactions over 100-ns trajectories.

- QSAR : Correlate substituent electronegativity (Hammett σ constants) with logP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.